molecular formula C16H19N7 B2665996 (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline CAS No. 537667-30-4

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline

Cat. No.: B2665996
CAS No.: 537667-30-4
M. Wt: 309.377
InChI Key: BTLOXQODNPHDHB-ZVBGSRNCSA-N
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Description

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is a complex organic compound that features a purine moiety linked to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline typically involves the condensation of 9H-purine-6-carbaldehyde with N,N-diethylaniline in the presence of a hydrazine derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine and aniline moieties.

    Reduction: Reduced forms of the hydrazone linkage.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its purine moiety, which is structurally similar to nucleotides.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to interact with DNA and enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline involves its interaction with molecular targets such as DNA and enzymes. The purine moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)aniline
  • (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-dimethylaniline
  • (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diisopropylaniline

Uniqueness

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is unique due to its specific substitution pattern on the aniline moiety. This substitution affects its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-3-23(4-2)13-7-5-12(6-8-13)9-21-22-16-14-15(18-10-17-14)19-11-20-16/h5-11H,3-4H2,1-2H3,(H2,17,18,19,20,22)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLOXQODNPHDHB-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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